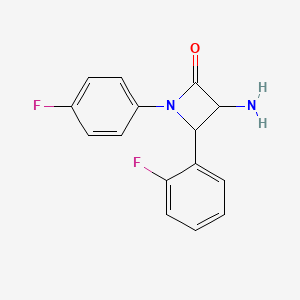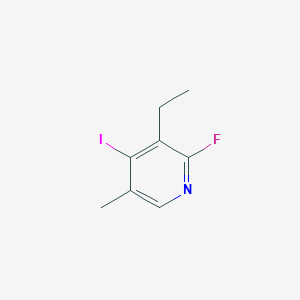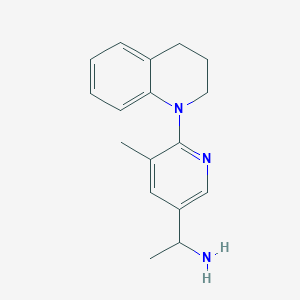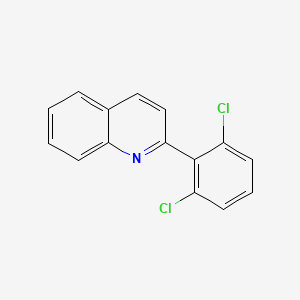
N,N'-(3-Cyanoquinoline-2,4-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a cyano group at the 3-position and diacetamide groups at the 2,4-positions of the quinoline ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N'-(3-Cyanochinolin-2,4-diyl)diacetamid beinhaltet typischerweise die Reaktion von 3-Cyanochinolinderivaten mit Essigsäureanhydrid. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines geeigneten Katalysators durchgeführt. Der Prozess beinhaltet die Acylierung der Aminogruppen in 2,4-Position des Chinolinrings, was zur Bildung von Diacetamidgruppen führt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Anwendung von Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Reaktionen und wiederverwendbare Katalysatoren, den Prozess umweltfreundlicher gestalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
N,N'-(3-Cyanochinolin-2,4-diyl)diacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinolin-N-oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.
Substitution: Die Cyanogruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet werden.
Substitution: Nukleophile wie Amine, Thiole und Alkohole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-oxide.
Reduktion: Aminochinolinderivate.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N'-(3-Cyanochinolin-2,4-diyl)diacetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Untersuchungen zu seiner potenziellen Verwendung in der Arzneimittelentwicklung, insbesondere zur gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von N,N'-(3-Cyanochinolin-2,4-diyl)diacetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe und Diacetamidgruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen oder Rezeptoren eingehen und so deren Aktivität modulieren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of N,N’-(3-Cyanoquinoline-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The cyano group and diacetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Eigenschaften
CAS-Nummer |
141648-21-7 |
|---|---|
Molekularformel |
C14H12N4O2 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
N-(2-acetamido-3-cyanoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2/c1-8(19)16-13-10-5-3-4-6-12(10)18-14(11(13)7-15)17-9(2)20/h3-6H,1-2H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
WAKUCHBBQLWQSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=NC2=CC=CC=C21)NC(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



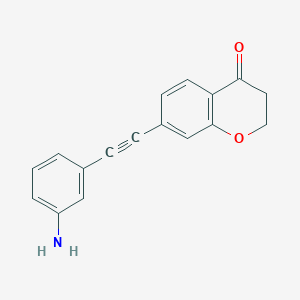
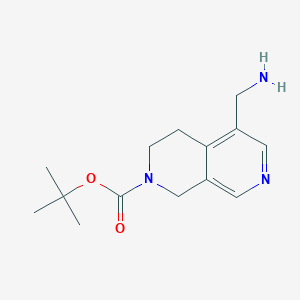

![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)


![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
